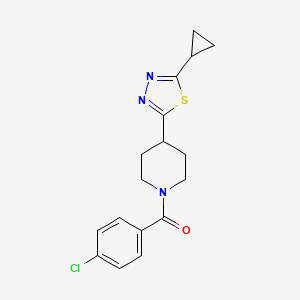

(4-氯苯基)(4-(5-环丙基-1,3,4-噻二唑-2-基)哌啶-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, (4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, is a derivative of piperidine with potential biological activities. Although the exact compound is not directly studied in the provided papers, related derivatives have been synthesized and evaluated for their biological activities, such as anticancer and antituberculosis properties .

Synthesis Analysis

The synthesis of related piperidine derivatives involves the reductive amination method using sodium triacetoxyborohydride to yield various piperazine derivatives . This method appears to be a simple and convenient approach to obtain the desired compounds. The synthesis of other piperidine derivatives, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, involves amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, with a reasonable overall yield of 62.4% .

Molecular Structure Analysis

The molecular structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, has been characterized by X-ray crystallographic studies, revealing that the piperidine ring adopts a chair conformation . Similarly, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component has been reported, showing dihedral angles between the benzene ring and the two piperidine rings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives are crucial for obtaining the desired biological activities. For instance, the condensation reaction used to synthesize 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves piperidin-4-yl]-diphenyl-methanol and p-chlorobenzene sulfonylchloride . The structural characterization of a side product in benzothiazinone synthesis, which is a class of new anti-tuberculosis drug candidates, also provides insight into the chemical reactions and potential side reactions that may occur during the synthesis of piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their molecular structures and synthesis methods. The crystallographic data for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol indicates that the compound crystallizes in the monoclinic space group with specific cell parameters . The intermolecular hydrogen bonds observed in the crystal structure of the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents suggest the potential for hydrogen bonding in solid-state and possibly in solution .

科学研究应用

抗癌和抗结核研究

(4-氯苯基)(4-(5-环丙基-1,3,4-噻二唑-2-基)哌啶-1-基)甲苯酮衍生物在抗癌和抗结核研究中显示出显着的希望。一项研究合成了该化合物的各种衍生物,发现对人乳腺癌细胞系具有显着的体外抗癌活性,以及显着的抗结核活性。一些化合物同时表现出抗癌和抗结核作用,突出了它们在医学研究和治疗中的潜力 (Mallikarjuna、Padmashali 和 Sandeep,2014)。

抗病毒活性

在抗病毒研究领域,(4-氯苯基)(4-(5-环丙基-1,3,4-噻二唑-2-基)哌啶-1-基)甲苯酮的衍生物已被合成并测试其抗病毒特性。一项研究创造了新的衍生物并测试了它们对烟草花叶病毒的活性,一些化合物显示出显着的抗烟草花叶病毒活性 (Chen 等,2010)。

结构研究

该化合物衍生物的结构研究提供了对其分子排列的见解。一项研究调查了与 (4-氯苯基)(哌啶-1-基)甲苯酮形成的加合物的晶体结构,揭示了特定的二面角和分子间氢键。此类结构分析对于理解这些化合物的分子相互作用和潜在应用至关重要 (Revathi 等,2015)。

抗菌活性

多种研究也探讨了 (4-氯苯基)(4-(5-环丙基-1,3,4-噻二唑-2-基)哌啶-1-基)甲苯酮衍生物的抗菌潜力。对这些衍生物的研究表明它们对多种微生物病原体有效,表明它们作为新型抗菌剂的潜力 (Mallesha 和 Mohana,2014)。

药物开发的设计和合成

一些研究集中于该化合物的衍生物的药物开发设计和合成。这些研究通常涉及创建各种衍生物并测试它们的生物活性,这可以为开发新的治疗剂提供有价值的见解 (Tamer 和 Qassir,2019)。

未来方向

The future research on this compound could involve further investigation of its biological activity and potential uses. For example, it could be tested for activity against various diseases, or it could be modified to improve its properties . Additionally, the synthesis of this compound could be optimized to increase its yield and purity .

属性

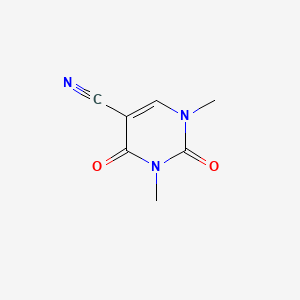

IUPAC Name |

(4-chlorophenyl)-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3OS/c18-14-5-3-13(4-6-14)17(22)21-9-7-12(8-10-21)16-20-19-15(23-16)11-1-2-11/h3-6,11-12H,1-2,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXISFDOPNLUGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)

![2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B3008537.png)

![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)

![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)

![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)

![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)

![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)